
IronSULFUR CLUSTER
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-sulfur clusters (ISCs) are ubiquitous in nature and play a crucial role in various biological processes. They are essential for electron transfer, catalysis, and regulation of gene expression. ISCs are found in several proteins involved in energy metabolism, DNA replication, repair, and transcription.
Applications De Recherche Scientifique
Low-energy Spectrum and Electronic Structure
Iron-sulfur clusters, such as [2Fe-2S] and [4Fe-4S], are pivotal in biological processes like nitrogen fixation, respiration, and photosynthesis. Their electronic states are key to their reactivity. Quantum calculations have revealed limitations in traditional models of their electronic structure, showing a higher number of electronic states than previously thought, important for understanding these clusters in catalysis in nature (Sharma et al., 2014).
Biological Functions and Diversity
Iron-sulfur proteins, containing clusters like Fe2S2, Fe3S4, and Fe4S4, perform oxidation-reduction reactions, influence protein structure, and act as catalytic centers and sensors. Their common oxidation states are paramagnetic, presenting challenges in understanding the magnetic properties of mixed valence systems (Beinert et al., 1997).
Cluster Formation in Bacteria
The assembly and insertion of iron-sulfur clusters into proteins is a complex process, largely due to the cellular toxicity of iron and sulfur in their free forms. These clusters are chemically versatile and crucial for sustaining life (Frazzon & Dean, 2003).
Role as Biological Sensors
Iron-sulfur clusters in proteins like transcriptional regulators act as sensors of environmental conditions, including oxygen, stress, and metabolic status. The clusters' redox and coordination properties enable them to detect such analytes and modulate DNA-binding affinity (Crack et al., 2014).
Structural Conversions and Core Types
Iron-sulfur clusters undergo structural conversions, transforming to new structures of different nuclearity. These conversions are significant in biological systems, emphasizing the clusters as modular units subject to covalent bond interactions leading to diverse structures (Holm & Lo, 2016).
Biosynthesis and Cluster Assembly
The biosynthesis of iron-sulfur clusters in eukaryotes, including humans, involves complex cellular machineries. Defects in this process can lead to diseases such as Friedreich’s ataxia and sideroblastic anemia. Mitochondrial iron overload is a common feature in these diseases (Rouault, 2012).
Propriétés
Numéro CAS |
123921-08-4 |
|---|---|
Nom du produit |
IronSULFUR CLUSTER |
Formule moléculaire |
Fe4H4S4-4 |
Poids moléculaire |
355.7 g/mol |
Nom IUPAC |
iron;sulfanide |
InChI |
InChI=1S/4Fe.4H2S/h;;;;4*1H2/p-4 |
Clé InChI |
PTTXNOSMDBWCQD-UHFFFAOYSA-J |
SMILES |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
SMILES canonique |
[SH-].[SH-].[SH-].[SH-].[Fe].[Fe].[Fe].[Fe] |
Synonymes |
arabino-2-Heptulose, 1,4-dideoxy-6-C-methyl-5-O-methyl-6,7-O-(1-methylethylidene)-, dimethyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



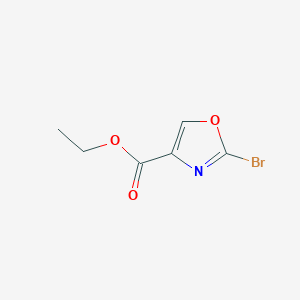
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)
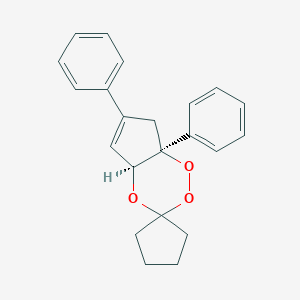
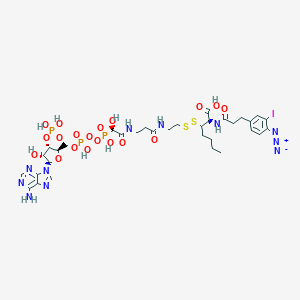
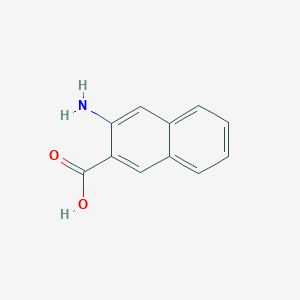
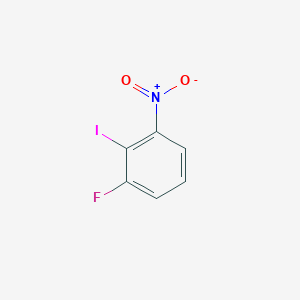
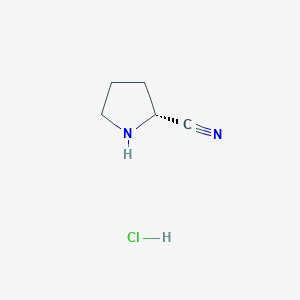
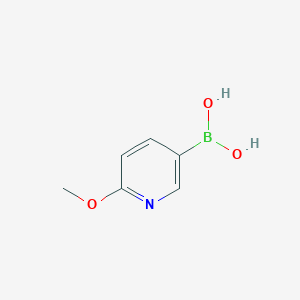
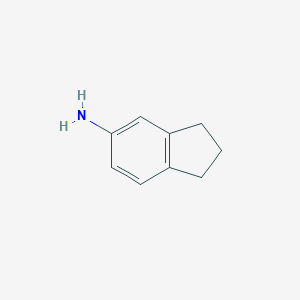
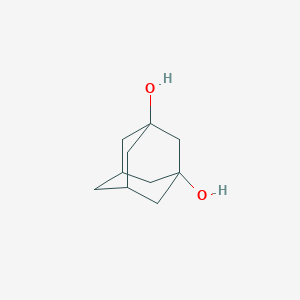
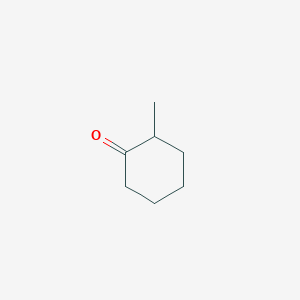
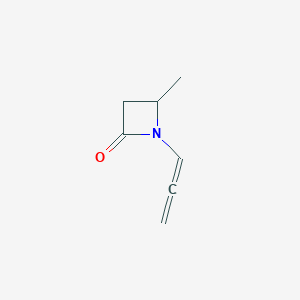
![6-Methylfuro[3,2-c]pyridine](/img/structure/B44811.png)